N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core linked to a 1,2-oxazole-5-carboxamide moiety.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4S/c16-11(7-1-2-13-19-7)15-12-14-6-3-8-9(18-5-17-8)4-10(6)20-12/h1-4H,5H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMRISBWODJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as strong acids or bases, may be used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid dioxolo-benzothiazole scaffold and oxazole substituent. Below is a comparative analysis with key analogs:
Substituent Variations in Benzothiazole Derivatives
*Note: Molecular weight calculated based on formula C₁₄H₁₀N₂O₄S.
Structural and Functional Insights
- Bioactivity Trends : Syngenta’s patented dioxolo-isoindolone derivatives demonstrate potent pesticidal activity, suggesting that the dioxolo-benzothiazole scaffold in the target compound may share similar modes of action (e.g., acetylcholine esterase inhibition) .
- Solubility and Stability: The 4-(2,5-dioxopyrrolidin-1-yl)benzamide analog (ChemSpider ID: 892857-75-9) exhibits increased aqueous solubility due to the pyrrolidinone moiety, a trait absent in the oxazole variant, which may prioritize lipophilicity .
Research Findings and Implications
Agrochemical Potential: The structural resemblance to Syngenta’s patented dioxolo-isoindolone pesticides (e.g., 2,2-difluoro derivatives) implies that the target compound could act as a neurotoxic agent against arthropods. However, the oxazole substituent’s reduced electronegativity compared to fluorinated analogs may lower binding affinity .
Synthetic Feasibility : The oxazole-carboxamide linkage is synthetically accessible via coupling reactions between 1,2-oxazole-5-carboxylic acid and the dioxolo-benzothiazol-6-amine precursor, a route analogous to methods used for 4-nitrobenzamide derivatives .
Toxicity Considerations : Nitro-substituted analogs (e.g., 4-nitrobenzamide) may pose higher environmental persistence risks, whereas the oxazole variant’s metabolic degradation pathways (via oxazole ring cleavage) could enhance eco-safety .
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities supported by recent research findings.
Structural Characteristics
The compound contains a unique combination of a dioxole and benzothiazole moiety linked to an oxazole ring. The molecular formula is , and its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H8N2O4S |
| SMILES | C1OC2=C(O1)C=C3C(=C2)NC(=O)S3 |
| InChI | InChI=1S/C10H8N2O4S/c11-9(10)7-3-5(12)6(8)4-2-1-7/h1-4H,5H2,(H,11,12) |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. These methods have been optimized to enhance yield and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing the oxazole and benzothiazole moieties. For instance:
- In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria such as E. coli and Staphylococcus aureus .
Anticancer Activity
Research has indicated that similar compounds show promising anticancer properties:
- Cytotoxicity assays revealed that certain analogs had IC50 values in the low micromolar range against cancer cell lines such as HeLa and P388 . This suggests a potential for development as anticancer agents.
Insecticidal Activity
The compound's structural features also suggest insecticidal properties:
- Field tests indicated effective insecticidal activity against pests like aphids and whiteflies at concentrations lower than those required for conventional insecticides .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds:
- Zebrafish embryo toxicity tests showed that some derivatives had low toxicity levels (20.58 mg/L), indicating a favorable safety margin for further development .
Case Studies
Several case studies have explored the biological activities of related compounds:
- Case Study 1: Antibacterial Activity
- Case Study 2: Anticancer Screening
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
